molecular formula C37H53NO13 B12683334 (16s)16,17,18,19,28,29-Hexahydro-12,29-deoxy-12,29-dihydroxyrifamycin s CAS No. 172097-85-7

(16s)16,17,18,19,28,29-Hexahydro-12,29-deoxy-12,29-dihydroxyrifamycin s

Numéro de catalogue: B12683334
Numéro CAS: 172097-85-7
Poids moléculaire: 719.8 g/mol
Clé InChI: FFPFEMCIBLAAKI-HKDDQFCWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(16s)16,17,18,19,28,29-Hexahydro-12,29-deoxy-12,29-dihydroxyrifamycin s is a complex organic compound with the molecular formula C37H53NO13 and a molecular weight of 719.8 g/mol . This compound is a derivative of rifamycin, a well-known antibiotic produced by the bacterium Amycolatopsis rifamycinica. Rifamycins are primarily used to treat bacterial infections, including tuberculosis and leprosy.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (16s)16,17,18,19,28,29-Hexahydro-12,29-deoxy-12,29-dihydroxyrifamycin s involves multiple steps, including the selective reduction and hydroxylation of rifamycin derivatives. The process typically starts with rifamycin B, which undergoes a series of chemical reactions such as hydrogenation, oxidation, and esterification to yield the desired compound. Specific reaction conditions, including temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation of Amycolatopsis rifamycinica, followed by extraction and purification processes. The fermentation broth is subjected to solvent extraction, and the crude product is purified using chromatographic techniques. Advanced methods like high-performance liquid chromatography (HPLC) are employed to ensure the compound’s purity and quality.

Analyse Des Réactions Chimiques

Types of Reactions

(16s)16,17,18,19,28,29-Hexahydro-12,29-deoxy-12,29-dihydroxyrifamycin s undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Selective reduction can modify specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives, which can have different biological activities and properties.

Applications De Recherche Scientifique

(16s)16,17,18,19,28,29-Hexahydro-12,29-deoxy-12,29-dihydroxyrifamycin s has a wide range of scientific research applications:

    Chemistry: Used as a starting material for synthesizing new rifamycin derivatives with potential antibiotic properties.

    Biology: Studied for its interactions with bacterial enzymes and its role in inhibiting bacterial RNA synthesis.

    Medicine: Investigated for its potential to treat various bacterial infections, including those resistant to conventional antibiotics.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mécanisme D'action

The mechanism of action of (16s)16,17,18,19,28,29-Hexahydro-12,29-deoxy-12,29-dihydroxyrifamycin s involves inhibiting bacterial RNA polymerase, thereby preventing the synthesis of RNA and subsequent protein production. This inhibition leads to the death of bacterial cells. The compound specifically targets the beta subunit of RNA polymerase, blocking the elongation of the RNA chain.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Rifamycin B: The parent compound from which (16s)16,17,18,19,28,29-Hexahydro-12,29-deoxy-12,29-dihydroxyrifamycin s is derived.

    Rifampicin: A widely used antibiotic with a similar mechanism of action but different chemical structure.

    Rifabutin: Another rifamycin derivative with enhanced activity against certain bacterial strains.

Uniqueness

This compound is unique due to its specific structural modifications, which confer distinct biological properties and potential advantages in treating antibiotic-resistant bacterial infections.

Propriétés

Numéro CAS

172097-85-7

Formule moléculaire

C37H53NO13

Poids moléculaire

719.8 g/mol

Nom IUPAC

[(4R,5S,6R,7R,8R,9S,10S)-15-[[(2S)-2,5-dihydroxy-2,4-dimethyl-1,6,9-trioxobenzo[e][1]benzofuran-7-yl]amino]-1,7,9-trihydroxy-3-methoxy-4,6,8,10,14-pentamethyl-15-oxopentadecan-5-yl] acetate

InChI

InChI=1S/C37H53NO13/c1-16(29(42)19(4)30(43)20(5)33(50-22(7)40)18(3)25(49-9)13-14-39)11-10-12-17(2)36(47)38-23-15-24(41)26-27(32(23)45)31(44)21(6)34-28(26)35(46)37(8,48)51-34/h15-20,25,29-30,33,39,42-44,48H,10-14H2,1-9H3,(H,38,47)/t16-,17?,18+,19+,20+,25?,29-,30+,33+,37-/m0/s1

Clé InChI

FFPFEMCIBLAAKI-HKDDQFCWSA-N

SMILES isomérique

CC1=C(C2=C(C(=O)C=C(C2=O)NC(=O)C(C)CCC[C@H](C)[C@@H]([C@@H](C)[C@H]([C@@H](C)[C@@H]([C@H](C)C(CCO)OC)OC(=O)C)O)O)C3=C1O[C@](C3=O)(C)O)O

SMILES canonique

CC1=C(C2=C(C(=O)C=C(C2=O)NC(=O)C(C)CCCC(C)C(C(C)C(C(C)C(C(C)C(CCO)OC)OC(=O)C)O)O)C3=C1OC(C3=O)(C)O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.